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Compound of Interest

Compound Name:
4-(Bromomethyl)-2-methoxy-1-

nitrobenzene

Cat. No.: B1338636 Get Quote

3-Methoxy-4-nitrobenzyl bromide, also known by its IUPAC name 4-(bromomethyl)-2-
methoxy-1-nitrobenzene, is a substituted aromatic compound of significant interest in

synthetic organic chemistry.[1] With the Chemical Abstracts Service (CAS) number 23145-65-5,

this reagent serves as a crucial intermediate in the development of complex molecular

architectures.[2][3] Its unique structural arrangement, featuring a reactive benzyl bromide

moiety, an electron-withdrawing nitro group, and an electron-donating methoxy group, imparts

a distinct reactivity profile. This profile is particularly valuable in the synthesis of pharmaceutical

agents and advanced materials, where it is often employed as a versatile protecting group or a

key structural component.[4][5] This guide provides a comprehensive overview of its core

physical properties, methods for its characterization and synthesis, and essential safety

protocols, offering field-proven insights for its effective application in a laboratory setting.

Core Physicochemical Properties
The physical properties of 3-methoxy-4-nitrobenzyl bromide are fundamental to its handling,

reaction setup, and purification. While some experimental data is sparse in publicly available

literature, a robust profile can be constructed from supplier data, computational predictions,

and comparison with closely related isomers.
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Property Data Source(s)

CAS Number 23145-65-5 [2][3]

Molecular Formula C₈H₈BrNO₃ [1][3]

Molecular Weight 246.06 g/mol [2][3]

Appearance
Yellow to Brown Solid

(predicted)
[6]

Melting Point

~108 °C (for isomer 4-

methoxy-3-nitrobenzyl

bromide)

[7]

Solubility

Soluble in common organic

solvents (e.g., CH₂Cl₂, THF,

Acetone); Insoluble in water

(predicted)

[5]

Purity ≥95% (Commercially available) [2]

Molecular Structure and Reactivity
The reactivity of 3-methoxy-4-nitrobenzyl bromide is dictated by the interplay of its three key

functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2)

reactions, making it an excellent alkylating agent. The strong electron-withdrawing effect of the

para-nitro group enhances the electrophilicity of the benzylic carbon, accelerating these

substitution reactions. Conversely, the ortho-methoxy group is electron-donating, subtly

modulating the electronic properties of the aromatic ring. This electronic arrangement makes

the compound a valuable reagent for introducing the 3-methoxy-4-nitrobenzyl moiety, which

can serve as a photolabile or reducible protecting group in multi-step syntheses.

Solubility Profile: A Guide for Reaction and Purification
The largely nonpolar aromatic structure combined with the polar nitro group results in poor

solubility in water but good solubility in a range of common organic solvents. This includes

chlorinated solvents like dichloromethane (DCM), ethers like tetrahydrofuran (THF), and

ketones like acetone. This solubility profile is critical when selecting a solvent system for a

reaction to ensure all reagents are in the solution phase. Furthermore, it dictates the choice of
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solvents for post-reaction workup and purification. For instance, recrystallization, a standard

method for purifying solid organic compounds, would likely involve dissolving the crude material

in a hot solvent in which it is highly soluble (e.g., ethanol or isopropanol) and allowing it to

crystallize upon cooling, often with the addition of a co-solvent in which it is poorly soluble (e.g.,

water or hexanes).

Spectroscopic and Analytical Characterization
Verifying the identity and purity of 3-methoxy-4-nitrobenzyl bromide is paramount before its use

in any synthetic protocol. The following spectroscopic techniques are essential for its

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

each type of proton.

A sharp singlet for the methoxy (–OCH₃) protons, typically appearing around δ 3.9-4.1

ppm.

A sharp singlet for the benzylic (–CH₂Br) protons, appearing further downfield due to the

adjacent bromine atom, around δ 4.6-4.8 ppm.

Three aromatic protons exhibiting a characteristic splitting pattern. The proton between the

methoxy and nitro groups would likely be the most downfield, with signals for the aromatic

region appearing between δ 7.0-8.0 ppm.

¹³C NMR: The carbon spectrum will corroborate the structure.

The benzylic carbon (–CH₂Br) signal is expected around δ 30-35 ppm.

The methoxy carbon (–OCH₃) signal would appear around δ 56 ppm.

Aromatic carbon signals would be observed in the δ 110-155 ppm range.

Infrared (IR) Spectroscopy
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IR spectroscopy helps confirm the presence of key functional groups.

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching

vibrations for the nitro (NO₂) group.

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ether group.

~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.

Molecular Ion (M⁺): A key feature is the isotopic pattern for bromine. The analysis will show

two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope and one for

the ⁸¹Br isotope (e.g., at m/z 245 and 247).

Predicted Adducts: High-resolution mass spectrometry (HRMS) can provide highly accurate

mass data. Predicted values for common adducts include [M+H]⁺ at m/z 245.97605 and

[M+Na]⁺ at m/z 267.95799.[1]

Synthesis and Purification Protocol
The most common and reliable method for synthesizing benzyl bromides is through the free-

radical bromination of the corresponding toluene derivative. This approach offers high

selectivity for the benzylic position over aromatic ring bromination.

Synthetic Strategy: Radical Bromination of 3-Methoxy-4-
nitrotoluene
The causality behind this experimental choice lies in the stability of the benzyl radical

intermediate, which is readily formed by hydrogen abstraction from the methyl group. The

reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl

peroxide, and proceeds via a chain reaction mechanism. N-Bromosuccinimide (NBS) is the
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preferred brominating agent as it provides a low, constant concentration of bromine in the

reaction mixture, minimizing side reactions.

Starting Material:
3-Methoxy-4-nitrotoluene

Reaction Conditions:
Reflux (approx. 77°C)

Inert Atmosphere (N₂ or Ar)
UV Light (optional)

Reagents:
N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN)

Solvent:
Carbon Tetrachloride (CCl₄)

Aqueous Workup:
1. Cool to RT

2. Filter succinimide
3. Wash with Na₂S₂O₃(aq)

4. Wash with Brine
5. Dry (Na₂SO₄ or MgSO₄)

Reaction Completion
(monitored by TLC)

Purification:
1. Concentrate in vacuo

2. Recrystallize (e.g., Ethanol/Water)

Final Product:
3-Methoxy-4-nitrobenzyl bromide
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-methoxy-4-nitrobenzyl bromide.

Step-by-Step Experimental Protocol
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, add 3-methoxy-4-nitrotoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a

catalytic amount of AIBN (0.05 eq.).

Solvent Addition: Add a non-polar solvent, such as carbon tetrachloride (CCl₄) or

cyclohexane, to the flask under an inert atmosphere (e.g., nitrogen or argon).

Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction

can be accelerated by irradiation with a UV lamp.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing

the consumption of the starting material. The reaction is typically complete within 2-4 hours.

Workup:

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate

and can be removed by filtration.

Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium

thiosulfate (to quench any remaining bromine), water, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as

ethanol/water or isopropanol, to afford the final product as a crystalline solid.

Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3-Methoxy-4-nitrobenzyl bromide is

a hazardous chemical and must be handled with appropriate precautions.
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Hazard Profile
Corrosive: Causes severe skin burns and eye damage.[2]

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[2]

Irritant: May cause respiratory irritation.[2]

Lachrymator: Like many benzyl bromides, it is expected to be a lachrymator, causing tearing

of the eyes.

Recommended Handling Procedures
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-

resistant lab coat, and chemical safety goggles or a full-face shield.

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately

accessible.

Storage and Stability
To maintain its integrity, 3-methoxy-4-nitrobenzyl bromide should be stored in a tightly sealed

container in a cool, dry, and well-ventilated area.[6] It should be kept away from moisture,

strong oxidizing agents, and bases to prevent degradation. Storing under an inert atmosphere

can further prolong its shelf life.

Conclusion
3-Methoxy-4-nitrobenzyl bromide is a valuable reagent whose physical properties are integral

to its successful application in organic synthesis. Its defined reactivity, governed by the benzyl

bromide group and modulated by the methoxy and nitro substituents, makes it a powerful tool

for researchers. A thorough understanding of its solubility, spectral characteristics, and safe

handling protocols, as outlined in this guide, is essential for leveraging its full potential in the

development of novel pharmaceuticals and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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